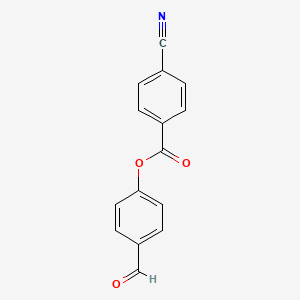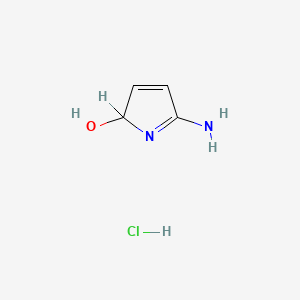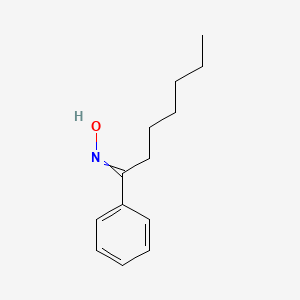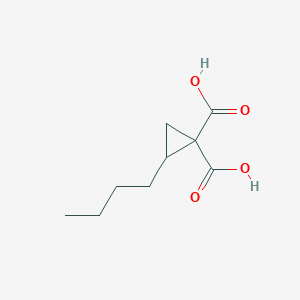![molecular formula C13H17BrO6 B14474243 1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate CAS No. 65428-08-2](/img/structure/B14474243.png)
1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate is a complex organic compound characterized by its unique structure, which includes an acetyloxy group, a bromine atom, and a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate typically involves multiple steps, including the formation of the dihydrofuran ring, bromination, and acetylation. One common method involves the use of acetic anhydride and a base such as pyridine to introduce the acetyloxy group . Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the dihydrofuran ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in esterification reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate biological pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[5-(Acetyloxy)-4-chloro-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate: Similar structure but with a chlorine atom instead of bromine.
1-[5-(Acetyloxy)-4-iodo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate imparts unique reactivity and properties compared to its chlorine and iodine analogs. Bromine’s intermediate electronegativity and size make it a versatile functional group for various chemical transformations.
Eigenschaften
CAS-Nummer |
65428-08-2 |
|---|---|
Molekularformel |
C13H17BrO6 |
Molekulargewicht |
349.17 g/mol |
IUPAC-Name |
1-(5-acetyloxy-4-bromo-5-methyl-2-oxofuran-3-yl)butyl acetate |
InChI |
InChI=1S/C13H17BrO6/c1-5-6-9(18-7(2)15)10-11(14)13(4,19-8(3)16)20-12(10)17/h9H,5-6H2,1-4H3 |
InChI-Schlüssel |
MOFDSTBRGUGWDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C(OC1=O)(C)OC(=O)C)Br)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


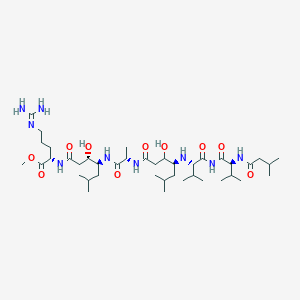
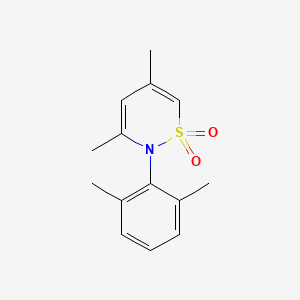
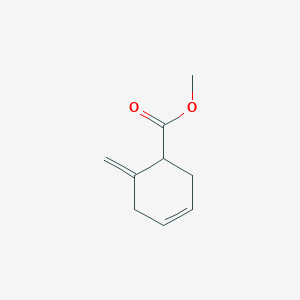
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)

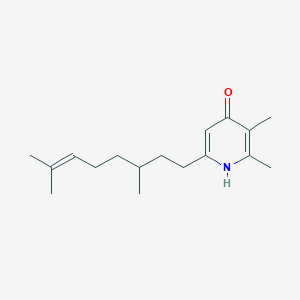
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)

![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
